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Introduction
Telomerase, a reverse transcriptase that adds telomeric repeats to the ends of chromosomes,

is a critical enzyme in cellular immortalization and is a prominent target in cancer research and

drug development.[1][2] The Telomeric Repeat Amplification Protocol (TRAP) is a highly

sensitive PCR-based method for detecting telomerase activity.[1][3] The TRAP-G4 assay is a

modified version of the standard TRAP assay, specifically designed to enhance the study of G-

quadruplex ligands and their inhibitory effects on telomerase. This document provides detailed

application notes and protocols for performing the TRAP-G4 telomerase assay, with a particular

focus on its application in the evaluation of potential telomerase inhibitors, such as the G-

quadruplex ligand 360A.

The TRAP assay is a two-step process.[3][4] First, telomerase present in a cell or tissue extract

adds telomeric repeats to a substrate oligonucleotide. Second, the extended products are

amplified via PCR.[4][5] The TRAP-G4 modification utilizes a specific G-quadruplex-forming

primer, TSG4, in the amplification step.[6]

Key Concepts
Telomerase: A ribonucleoprotein enzyme that adds TTAGGG repeats to the 3' end of

chromosomes, crucial for overcoming the end-replication problem in highly proliferative cells

like cancer cells.[1][2][5]
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TRAP Assay: A sensitive PCR-based method to measure telomerase activity.[1][3][7]

G-Quadruplex: A secondary structure formed in nucleic acid sequences that are rich in

guanine. These structures can inhibit telomerase activity.

360A: A known G-quadruplex ligand that has been studied for its potential to inhibit

telomerase.[8]

TRAP-G4 Assay: A modified TRAP assay that incorporates a G-quadruplex forming primer

(TSG4) to better assess the impact of G-quadruplex ligands on telomerase activity.[6]

Experimental Protocols
Preparation of Cell Lysates
This protocol is for the extraction of telomerase from cell cultures.

Materials:

Cultured cells (e.g., cancer cell line with known telomerase activity)

Phosphate-buffered saline (PBS), ice-cold

NP-40 Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 1 mM EDTA, 1% v/v NP-40, 0.25

mM sodium deoxycholate, 10% glycerol, 150 mM NaCl, 5 mM β-mercaptoethanol, and

protease inhibitors), ice-cold

Microcentrifuge tubes, DNase/RNase-free

Microcentrifuge

Procedure:

Harvest approximately 100,000 to 1,000,000 cells.

Wash the cell pellet with ice-cold PBS and centrifuge at 3,000 x g for 5 minutes at 4°C.[5]

Carefully remove the supernatant. The cell pellet can be stored at -80°C at this point.[5]
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Resuspend the cell pellet in ice-cold NP-40 lysis buffer at a concentration of 2,500 cells per

µl.[5]

Incubate the mixture on ice for 30 minutes to allow for cell lysis.[4][5]

Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.[3]

Carefully transfer the supernatant containing the telomerase extract to a fresh, pre-chilled

microcentrifuge tube.

Determine the protein concentration of the extract using a standard protein assay. The

extracts can be stored in aliquots at -80°C.

TRAP-G4 Telomerase Assay
This protocol describes the setup for the TRAP-G4 assay to measure telomerase activity,

including the evaluation of an inhibitor like 360A.

Materials:

Cell lysate (from Protocol 1)

TRAP-G4 Reaction Mix (see table below)

PCR tubes or plate

Thermocycler

TRAP-G4 Reaction Mix Components:
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Component Final Concentration

Tris-HCl (pH 8.0) 20 mM

MgCl₂ 1.5 mM

KCl 63 mM

EGTA 1 mM

Tween 20 0.005%

BSA 20 µg/ml

dNTPs 50 µM

Primer TSG4 (5'-

GGGATTGGGATTGGGATTGGGTT-3')
3.5 pmol

Primer TS (5'-AATCCGTCGAGCAGAGTT-3') 18 pmol

Primer CXext (5'-

GTGCCCTTACCCTTACCCTTACCCTAA-3')
22.5 pmol

Primer NT (5'-ATCGCTTCTCGGCCTTTT-3') 7.5 pmol

TSNT internal control 0.01 amol

Taq DNA Polymerase 2.5 units

Telomerase Extract (Cell Lysate) ~100 ng

Nuclease-free water to 50 µl

Procedure:

Prepare a master mix of the TRAP-G4 reaction components, excluding the cell lysate and

any inhibitors.

For inhibitor studies, prepare serial dilutions of the compound (e.g., 360A) to be tested.

Aliquot the master mix into individual PCR tubes.

Add the cell lysate (telomerase extract) to each reaction tube.
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For inhibitor assays, add the desired concentration of the inhibitor (e.g., 360A) to the

respective tubes. Include a vehicle control (solvent for the inhibitor).

For a negative control, use lysis buffer instead of cell extract.[3] A heat-inactivated lysate

(85°C for 10 minutes) can also be used as a negative control.

Incubate the reactions at 25°C for 40 minutes to allow for telomerase-mediated extension of

the substrate.[5]

Proceed immediately to PCR amplification.

PCR Amplification and Detection
Thermocycler Program:

Step Temperature Time Cycles

Telomerase

Inactivation
95°C 5 minutes 1

Denaturation 95°C 30 seconds 24-29

Annealing 52°C 30 seconds

Extension 72°C 45 seconds

Final Extension 72°C 10 minutes 1

Hold 4°C Indefinite

Detection:

After PCR, mix the reaction products with a 6x DNA loading dye.

Load the samples onto a 10-12.5% non-denaturing polyacrylamide gel.[5]

Run the gel in 0.5x TBE buffer at 200-220 volts for approximately 2.5 hours.[5]

Visualize the DNA fragments using a suitable method, such as SYBR Green staining or by

using a fluorescently labeled primer (e.g., Cy5-TS) and a fluorescence imager.[4][5] A
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characteristic ladder of bands with 6 base pair increments indicates positive telomerase

activity.

Data Presentation
Quantitative data from TRAP-G4 assays, particularly for inhibitor studies, can be summarized

to determine the IC₅₀ value (the concentration of an inhibitor at which 50% of the enzyme

activity is inhibited).

Table 1: Example of Quantitative Analysis of Telomerase Inhibition by Compound 360A

Compound 360A Concentration (µM) Relative Telomerase Activity (%)

0 (Vehicle Control) 100

0.1 85

0.5 60

1.0 45

5.0 20

10.0 5

Note: The relative telomerase activity is typically quantified by densitometry of the TRAP ladder,

normalized to an internal control.

Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the TRAP-G4 telomerase assay.
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TRAP-G4 Telomerase Assay Workflow

Sample Preparation

TRAP-G4 Reaction

Data Analysis
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Cell Lysis & Extract Preparation

Telomerase Extension
(TSG4 & TS Primers)

Add lysate to reaction mix

PCR Amplification
(CXext & NT Primers)

Polyacrylamide Gel Electrophoresis

Analyze PCR products

Visualization & Quantification
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Caption: Workflow of the TRAP-G4 telomerase assay.

Logical Relationship of TRAP-G4 Components
This diagram shows the interaction of the key molecular components in the TRAP-G4 assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15584641?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TRAP-G4 Molecular Interactions

Telomerase Extended Product
(TTAGGG repeats)
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Caption: Interactions in the TRAP-G4 assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15584641#360a-protocol-for-trap-g4-telomerase-
assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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